molecular formula C26H38N4OS2 B11451882 N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B11451882
M. Wt: 486.7 g/mol
InChI Key: GKDGHPAXKLQBDN-UHFFFAOYSA-N
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Description

N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes multiple functional groups such as amines, sulfides, and ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps. The process typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, sulfonation, and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amine or ether sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group yields sulfoxides or sulfones, while reduction of nitro groups results in primary or secondary amines.

Scientific Research Applications

N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with unique properties such as conductivity or luminescence.

Mechanism of Action

The mechanism by which N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes such as apoptosis or proliferation. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic amines and sulfur-containing heterocycles. Examples are:

    N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine analogs: Compounds with slight modifications in the functional groups or ring structure.

    Sulfur-containing heterocycles: Compounds like thiophenes or thiazoles with similar sulfur functionalities.

Uniqueness

The uniqueness of this compound lies in its complex tetracyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H38N4OS2

Molecular Weight

486.7 g/mol

IUPAC Name

N,N-dibutyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C26H38N4OS2/c1-8-10-12-30(13-11-9-2)23-22-21(28-25(29-23)32-7)19-17-14-26(5,6)31-15-18(17)20(16(3)4)27-24(19)33-22/h16H,8-15H2,1-7H3

InChI Key

GKDGHPAXKLQBDN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)C(C)C)SC

Origin of Product

United States

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